

# The Role of ACH-000143 in Circadian Rhythm: A Technical Guide

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## Compound of Interest

Compound Name: ACH-000143

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## Abstract

**ACH-000143** is a novel, potent, and peripherally preferred agonist of the melatonin receptors MT1 and MT2. This technical guide delves into the core mechanisms by which **ACH-000143** is understood to influence the circadian rhythm. By activating melatonin signaling pathways, **ACH-000143** modulates the expression of core clock genes, offering a promising therapeutic avenue for metabolic diseases linked to circadian disruption. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

## Introduction: Circadian Rhythm and Melatonin Signaling

The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array of physiological and behavioral processes.[1] This internal timekeeping mechanism is orchestrated by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus and synchronized with the external light-dark cycle.[1] The SCN, in turn, coordinates peripheral clocks present in virtually all tissues, ensuring the temporal organization of metabolism, hormone secretion, and cell cycle.[2]

At the molecular level, the circadian clock is driven by a transcription-translation feedback loop involving a set of core clock proteins. The positive limb of this loop is driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Aral-hydrocarbon receptor Nuclear Translocator-like 1). This complex binds to E-box elements in the promoters of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes, activating their transcription.[3] The PER and CRY proteins then form a complex in the cytoplasm, translocate back into the nucleus, and inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and completing the negative feedback loop.[3]

Melatonin, a hormone primarily synthesized and secreted by the pineal gland during the night, is a key hormonal output of the SCN and a critical regulator of the circadian system.[2][4] It exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. [2] **ACH-000143** is a synthetic agonist that targets these receptors with high potency.[5][6]

## ACH-000143: A Potent Melatonin Receptor Agonist

**ACH-000143** is a benzimidazole derivative identified as a potent and orally active agonist of both MT1 and MT2 receptors.[5][6] Its peripherally preferred distribution makes it an attractive candidate for targeting metabolic diseases associated with circadian disruption in peripheral tissues like the liver.[5]

## Quantitative Data

The following table summarizes the in vitro potency of **ACH-000143** at the human MT1 and MT2 receptors.

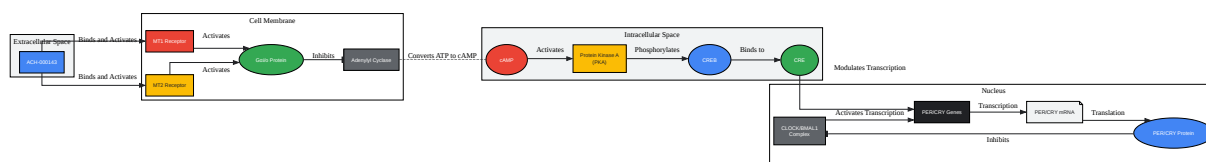
Parameter	ACH-000143	Reference Compound (Melatonin)
MT1 EC50 (nM)	0.06	~0.1
MT2 EC50 (nM)	0.32	~0.4
MT1 Ki (nM)	Not explicitly reported for ACH-000143	Varies by study
MT2 Ki (nM)	Not explicitly reported for ACH-000143	Varies by study

EC50 (half-maximal effective concentration) values were determined using functional assays in CHO cells expressing human MT1 or MT2 receptors.[5] Ki (inhibition constant) values are typically determined through radioligand binding assays.

## Signaling Pathways of ACH-000143 in Circadian Regulation

**ACH-000143** influences the circadian rhythm by activating the melatonin receptor signaling cascade. The primary mechanism involves the modulation of intracellular cyclic AMP (cAMP) levels, which in turn impacts the expression of core clock genes.

### Melatonin Receptor Signaling Cascade



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Caption: Signaling pathway of **ACH-000143** in regulating circadian gene expression.

Pathway Description:

- Receptor Binding and Activation: **ACH-000143** binds to and activates the MT1 and MT2 receptors on the cell surface.[5]
- G-Protein Coupling: Both MT1 and MT2 are coupled to inhibitory G-proteins (Gai/o).[2]
- Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gai subunit dissociates and inhibits the enzyme adenylyl cyclase.[2]
- Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]
- Modulation of PKA and CREB Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is known to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that can modulate the expression of clock genes, including Per1.[8] By decreasing PKA activity, **ACH-000143** can influence the transcriptional activity of CREB.
- Regulation of Core Clock Gene Expression: The modulation of CREB activity, along with other potential downstream effectors of melatonin signaling, can alter the expression of core clock genes. For instance, melatonin has been shown to induce the expression of Cry1 and suppress the expression of Per1 in the pars tuberalis.[9] In the liver, melatonin treatment has been observed to restore the expression levels of BMAL1, CLOCK, PER1/2, and CRY1/2 in a model of circadian disruption.[10]

## Experimental Workflow for In Vitro Analysis



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Caption: Workflow for assessing **ACH-000143**'s effect on circadian gene expression in vitro.

## Experimental Protocols

### Melatonin Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity ( $K_i$ ) of a compound like **ACH-000143** to MT1 and MT2 receptors.

#### Materials:

- Cell membranes from CHO cells stably expressing human MT1 or MT2 receptors.
- Radioligand: 2-[125I]iodomelatonin.
- **ACH-000143** (or other test compounds) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl<sub>2</sub>).
- Non-specific binding control: Melatonin (10  $\mu$ M).
- Glass fiber filters.
- Scintillation counter.

#### Procedure:

- Prepare serial dilutions of **ACH-000143** in the binding buffer.
- In a 96-well plate, add the cell membranes (e.g., 10-20  $\mu$ g of protein per well).
- Add the various concentrations of **ACH-000143** or the vehicle control.
- For determining non-specific binding, add 10  $\mu$ M melatonin.
- Add a fixed concentration of 2-[125I]iodomelatonin to all wells.
- Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of **ACH-000143** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## In Vitro Circadian Gene Expression Analysis

This protocol describes how to assess the effect of **ACH-000143** on the expression of core clock genes in cultured cells.

### Materials:

- Peripheral cell line (e.g., HepG2 human hepatoma cells).
- Cell culture medium and supplements.
- Dexamethasone.
- **ACH-000143**.
- RNA extraction kit.
- qRT-PCR reagents and primers for PER2, CRY1, BMAL1, CLOCK, and a housekeeping gene (e.g., GAPDH).

### Procedure:

- Cell Culture and Synchronization:

- Culture the cells to confluency.
- To synchronize the circadian rhythms of the cells, replace the medium with a medium containing dexamethasone (e.g., 100 nM) and incubate for 2 hours.
- After 2 hours, remove the dexamethasone-containing medium and replace it with a fresh, serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).
- Treatment:
  - At a specific ZT (e.g., ZT12), treat the cells with different concentrations of **ACH-000143** or a vehicle control.
- Time-Course Sample Collection:
  - Starting from ZT0, harvest cells at regular intervals (e.g., every 4 hours) for a total of 48 hours.
- RNA Extraction and qRT-PCR:
  - Extract total RNA from the harvested cells at each time point using a commercial kit.
  - Synthesize cDNA from the extracted RNA.
  - Perform qRT-PCR to quantify the relative mRNA levels of the target clock genes. Normalize the expression levels to the housekeeping gene.
- Data Analysis:
  - Plot the relative mRNA expression of each gene over time.
  - Analyze the data for changes in rhythmicity, amplitude, and phase of the clock gene expression in the **ACH-000143**-treated groups compared to the control group.

## In Vivo Study in Diet-Induced Obese Rats (Summary of Preclinical Protocol)



The following is a summary of the in vivo experimental design used to evaluate the efficacy of **ACH-000143** in a model of metabolic disease.<sup>[5]</sup><sup>[11]</sup>

#### Animal Model:

- Male Sprague-Dawley rats.
- Obesity induced by a high-fat diet (HFD) for a specified period (e.g., 8-10 weeks).

#### Treatment Groups:

- Vehicle control group (receiving the formulation vehicle).
- **ACH-000143** treated groups (e.g., 10 mg/kg and 30 mg/kg, administered orally once daily).
- Positive control group (e.g., a clinically relevant comparator drug).

#### Duration of Treatment:

- Two months.<sup>[5]</sup>

#### Key Parameters Measured:

- Body Weight and Food Intake: Monitored regularly throughout the study.
- Metabolic Parameters: At the end of the study, blood samples are collected for the analysis of glucose, insulin, triglycerides, and other relevant metabolic markers.
- Liver Histology: Livers are collected, weighed, and processed for histological analysis to assess steatosis (fat accumulation).
- Gene Expression Analysis (Optional but Recommended): Liver tissue can be collected at different time points throughout a 24-hour cycle at the end of the study to analyze the expression of circadian clock genes and genes involved in lipid metabolism.

#### Formulation:

- **ACH-000143** can be formulated in a vehicle suitable for oral administration, such as 1% DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[5]

## Conclusion and Future Directions

**ACH-000143** is a potent melatonin receptor agonist with a clear role in modulating the circadian system. Its mechanism of action, initiated by the activation of MT1 and MT2 receptors and the subsequent reduction in cAMP levels, leads to the regulation of core clock gene expression in peripheral tissues. The preclinical data in diet-induced obese rats demonstrate its potential for treating metabolic disorders associated with circadian disruption.

Future research should focus on elucidating the precise downstream molecular targets that link the melatonin signaling pathway to the core clock machinery in different peripheral tissues. Further in vivo studies are warranted to explore the long-term efficacy and safety of **ACH-000143** and its impact on the synchronization of peripheral clocks. Understanding these detailed mechanisms will be crucial for the successful clinical development of **ACH-000143** and other chronotherapeutic agents.

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